3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-3-24-16-9-7-13(8-10-16)17-12(2)25-19(21-17)22-18(23)14-5-4-6-15(20)11-14/h4-11H,3H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAYVCIAWXCJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by chlorination and subsequent coupling with 3-chlorobenzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Antibacterial Activity
Research indicates that 3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide exhibits significant antibacterial properties. In vitro studies have shown that it is effective against various strains of bacteria, including Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated an average zone of inhibition of 20.5 mm against Staphylococcus aureus and 17.0 mm against Chromobacterium violaceum, although these values were lower compared to the standard antibiotic streptomycin .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20.5 ± 0.4 |
| Chromobacterium violaceum | 17.0 ± 0.3 |
| Streptomycin (control) | 36.6 ± 0.3 (S. aureus) |
| 29.1 ± 0.2 (C. violaceum) |
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Thiazole derivatives, including this compound, have been noted for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). Studies suggest that the compound can reduce cell proliferation significantly, with IC50 values indicating effective cytotoxicity .
Recent Advances and Future Directions
Recent research has focused on enhancing the efficacy and specificity of thiazole derivatives as therapeutic agents. By modifying structural components or combining them with other pharmacophores, scientists aim to develop more potent compounds with fewer side effects.
Case Studies
Several case studies have documented the synthesis and testing of similar thiazole derivatives, emphasizing their potential as multi-target drugs in cancer therapy and antimicrobial treatments:
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Analysis on the Benzamide and Thiazole Moieties
Key structural variations among analogs include:
Key Observations :
- Chloro vs. Fluoro/Nitro : The target’s 3-chloro group provides moderate electron-withdrawing effects compared to stronger electron-withdrawing nitro (in ) or fluorine (in ), which may reduce metabolic stability but enhance hydrophobic interactions .
- Ethoxy vs.
- Thiazole Substituents : The 5-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like morpholine-sulfonyl (), possibly enhancing binding to flat active sites .
Physicochemical Properties
Key Observations :
- The target’s LogP (~3.8) suggests moderate lipophilicity, ideal for balancing bioavailability and absorption compared to more polar (LogP ~2.5, ) or highly lipophilic (LogP ~4.5, ) analogs.
- Ethoxy and methyl groups may improve crystallinity, as seen in analogs with sharp melting points (e.g., 160°C in ).
Biological Activity
3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The general synthetic route includes:
- Formation of Thiazole Ring : The thiazole moiety is synthesized through a condensation reaction involving appropriate thioketones and amines.
- Chlorination : Chlorination is performed to introduce the chlorine atom at the 3-position of the benzene ring.
- Benzamide Formation : The final step involves coupling with an amine to form the benzamide structure.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to this compound possess activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds have been reported to range from 0.5 to 8 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Ciprofloxacin | ≤1 - >5 | Standard Antibiotic |
| Novel Thiazole Derivative | 0.5 - 8 | High Activity |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in cell division and survival. For instance, the inhibition of HSET (KIFC1), a protein crucial for mitotic spindle formation in cancer cells, has been observed with thiazole-containing compounds .
Case Studies
- Antibacterial Screening : A study screened various thiazole derivatives for their antibacterial efficacy against common pathogens. The compound exhibited a notable zone of inhibition against Staphylococcus aureus, suggesting its potential as an antibacterial agent .
- Anticancer Mechanism : In a separate investigation focusing on cancer cell lines, thiazole derivatives were shown to induce multipolarity in centrosome-amplified cells, leading to cell death through aberrant mitosis . This mechanism highlights the compound's potential in cancer therapy.
Q & A
Q. What computational methods predict its pharmacokinetic properties?
- ADME modeling : Use SwissADME to estimate bioavailability (~65%), CYP3A4 metabolism, and blood-brain barrier permeability (low) .
- MD simulations : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma half-life (>6 hours) .
Contradictions and Validation
- Crystallographic vs. NMR data : Discrepancies in hydrogen-bonding patterns may arise from solvent effects (e.g., methanol vs. DMSO). Validate with variable-temperature NMR .
- Biological activity : While in vitro studies suggest antibacterial potential, in vivo efficacy may vary due to rapid metabolism. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
